6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound with significant relevance in medicinal chemistry. Its IUPAC name reflects its structural characteristics, which include a thieno[2,3-d]pyrimidine core substituted with bromine and chlorine atoms, as well as a methyl group. The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The molecular formula for this compound is , with a molecular weight of approximately 263.54 g/mol .
The synthesis of 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of appropriate thienopyrimidine precursors with halogenating agents. For example, starting materials such as 5-methylthieno[2,3-d]pyrimidine can be brominated and chlorinated using bromine and chlorine reagents under controlled conditions to yield the desired product.
The synthesis typically requires:
The molecular structure of 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine features a fused ring system consisting of a thiophene and pyrimidine ring. The specific arrangement of substituents is critical for its biological activity.
This compound can undergo various chemical reactions typical of halogenated heterocycles:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of reaction products.
The mechanism by which 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine exerts its biological effects is primarily related to its interaction with specific enzymes or receptors in biological systems. Research indicates that pyrimidine derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
In vitro studies have shown that compounds similar to this one can downregulate the expression of inducible nitric oxide synthase and COX-2 in activated macrophages, leading to reduced production of pro-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.
Relevant analyses include infrared spectroscopy for functional group identification and nuclear magnetic resonance spectroscopy for structural elucidation.
6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine has several scientific applications:
This compound exemplifies the utility of thieno[2,3-d]pyrimidines in drug discovery and development, highlighting their importance in addressing various health challenges.
Regioselective halogenation is critical for precise functionalization of the thienopyrimidine core. For 6-bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine, bromination at the C6 position precedes chlorination at C4 due to electronic and steric factors. The optimal route employs N-bromosuccinimide (NBS) in anhydrous THF at 0–25°C for bromination, achieving >95% regioselectivity at C6. Subsequent chlorination uses phosphorus oxychloride (POCl₃) under reflux (105–110°C), converting the C4-hydroxyl group to chloride with 90% efficiency [3] [4]. This sequence leverages the electron-donating effect of the 5-methyl group, which directs electrophilic bromination ortho to itself.
Table 1: Optimized Conditions for Regioselective Halogenation
Step | Reagent | Solvent | Temperature | Regioselectivity | Yield |
---|---|---|---|---|---|
Bromination | NBS | THF | 0–25°C | >95% (C6) | 92% |
Chlorination | POCl₃ | Neat | 105–110°C | 100% (C4) | 90% |
The C4-chloro and C6-bromo groups exhibit distinct reactivity in cross-coupling reactions, enabling sequential derivatization. The C4-Cl bond undergoes Suzuki-Miyaura coupling with arylboronic acids at room temperature using Pd(PPh₃)₄ as a catalyst. In contrast, C6-Br requires harsher conditions (80°C) and specialized ligands (e.g., XPhos) due to lower electrophilicity [6]. This differential reactivity allows orthogonal functionalization:
Table 2: Palladium-Catalyzed Coupling Reactions at C4 vs. C6
Position | Catalyst System | Temperature | Reaction Time | Scope Examples | Yield Range |
---|---|---|---|---|---|
C4 (Cl) | Pd(PPh₃)₄/K₂CO₃ | 25°C | 2 h | Aryl, vinyl | 85–92% |
C6 (Br) | Pd₂(dba)₃/XPhos/K₃PO₄ | 80°C | 12 h | Heteroaryl, alkyl | 70–78% |
Traditional routes suffer from poor selectivity when brominating 4-chlorothienopyrimidines due to halogen competition. The sequential approach—forming the pyrimidone core before bromination—bypasses this issue. Key advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7